molecular formula C23H37BN2O7S B1485786 4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1628017-41-3

4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1485786
CAS RN: 1628017-41-3
M. Wt: 496.4 g/mol
InChI Key: XCGDRSMJYLXUHY-UHFFFAOYSA-N
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Description

The compound “4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester” is an organic intermediate with borate and sulfonamide groups . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . It can be synthesized from Pinacol and Trimethyl borate .


Molecular Structure Analysis

The structure of the title compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound exhibits high stability, low toxicity, and high reactivity in various transformation processes . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.31 . It is a solid at room temperature . The compound is moisture sensitive and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound has been noted for its potential in the study of drug metabolism and pharmacokinetics. For instance, compounds with similar structures have been evaluated for their metabolism and disposition in human subjects. The study of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, highlighted its metabolic pathways, with primary elimination through feces and the identification of unique metabolites, shedding light on the metabolic fate of similar compounds (Renzulli et al., 2011).

Toxicology and Safety Studies

Understanding the toxicological profile and safety of compounds is crucial in scientific research. Studies on compounds like irinotecan (a chemotherapeutic agent) and its metabolites have provided insights into the correlation between metabolism (such as glucuronidation) and adverse effects like diarrhea, illustrating the importance of studying the metabolic fate of drugs to predict and manage side effects (Gupta et al., 1994). Another study focused on the inhibitory effects of compounds like diphenoxylate (a piperidine-carboxylic acid ester) on intestinal motility, demonstrating the application of such compounds in exploring pharmacological effects on bodily functions (Ylitalo et al., 1975).

Pharmacodynamics

The pharmacodynamic properties of similar compounds, including their effects on specific receptors or physiological pathways, have been studied extensively. For example, the investigation of 5-Hydroxytryptamine1A receptor occupancy by novel antagonists highlights the potential therapeutic applications in treating conditions like anxiety and depression, underlining the importance of such compounds in drug development (Rabiner et al., 2002).

Environmental and Occupational Health

Some studies have examined the environmental and occupational exposure to compounds similar to 4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester. For instance, the assessment of human exposure to phthalate esters from house dust underscores the environmental and health implications of chemical exposure in everyday life (Guo & Kannan, 2011).

Mechanism of Action

The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Safety and Hazards

The compound is moisture sensitive . It should be stored away from oxidizing agents and ignition sources . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

tert-butyl 4-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37BN2O7S/c1-21(2,3)31-20(27)26-13-11-17(12-14-26)25-34(28,29)19-15-16(9-10-18(19)30-8)24-32-22(4,5)23(6,7)33-24/h9-10,15,17,25H,11-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGDRSMJYLXUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37BN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester

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